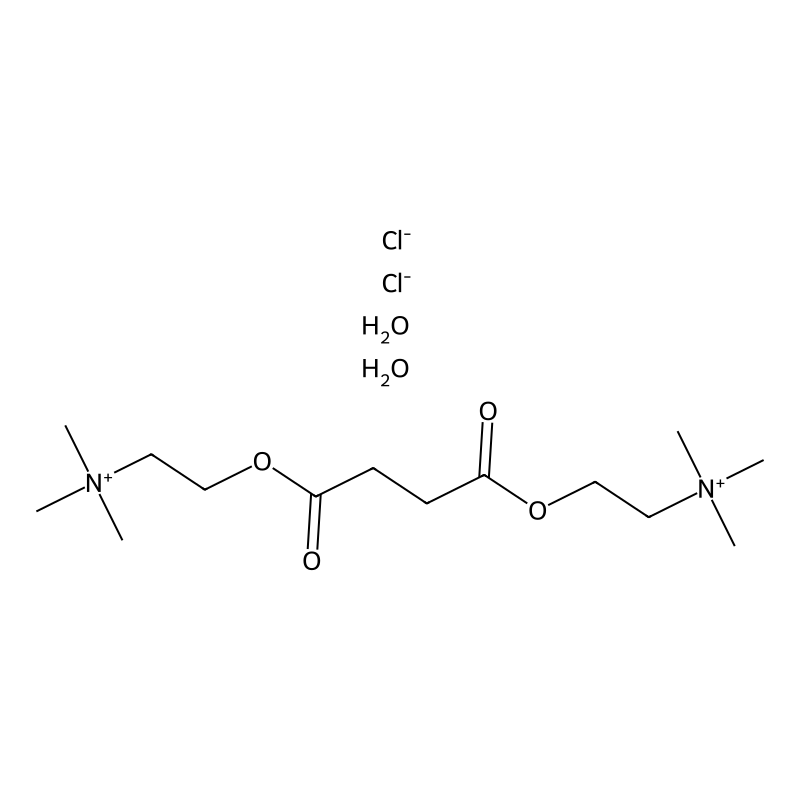

Succinylcholine chloride dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Neuromuscular Transmission

Succinylcholine chloride dihydrate acts as a depolarizing neuromuscular blocking agent. It mimics the action of acetylcholine, a natural neurotransmitter responsible for muscle contraction. By binding to the nicotinic acetylcholine receptors at the neuromuscular junction, succinylcholine chloride dihydrate disrupts the normal signal transmission between nerves and muscles, leading to muscle paralysis []. This property allows researchers to study the intricate mechanisms of neuromuscular transmission by observing the effects of succinylcholine chloride dihydrate on muscle response.

Studies have employed succinylcholine chloride dihydrate to investigate various aspects of neuromuscular function, including:

- Role of ion channels: Succinylcholine chloride dihydrate's interaction with nicotinic acetylcholine receptors can help researchers understand the function of ion channels involved in muscle excitation-contraction coupling [].

- Neuromuscular disorders: Researchers can utilize succinylcholine chloride dihydrate to study impaired neuromuscular transmission in animal models of diseases like myasthenia gravis.

Investigating Muscle Physiology

The rapid onset and short duration of action of succinylcholine chloride dihydrate make it a suitable tool for studying muscle physiology. Researchers can use it to:

- Evaluate muscle force generation: By inducing muscle relaxation, succinylcholine chloride dihydrate allows researchers to measure the contractile properties of muscles in response to various stimuli [].

- Study muscle metabolism: The temporary paralysis caused by succinylcholine chloride dihydrate can be used to investigate muscle metabolism under different conditions [].

Succinylcholine chloride dihydrate is a depolarizing skeletal muscle relaxant primarily used in medical settings to facilitate intubation and surgical procedures. It is composed of two acetylcholine molecules linked by their acetyl groups, resulting in a compound that mimics the action of acetylcholine at the neuromuscular junction. This compound is typically administered in its chloride salt form, which enhances its solubility and stability. The molecular formula for succinylcholine chloride dihydrate is , and it has a molecular weight of approximately 397.34 g/mol .

Physical and Chemical Properties

- Appearance: White to off-white crystalline powder.

- Molecular weight: 397.34 g/mol [].

- Melting point: Not applicable, decomposes upon heating.

- Solubility: Highly soluble in water (1 in 2).

- pKa: 12.2 (estimated) [].

- Stability: Aqueous solutions are unstable and should be used immediately after preparation.

Succinylcholine is a potent medication with several safety considerations:

- Muscle paralysis: Succinylcholine can cause complete paralysis of all skeletal muscles, including the diaphragm, leading to respiratory depression and the need for mechanical ventilation.

- Malignant hyperthermia: Succinylcholine can trigger a potentially fatal reaction characterized by a rapid increase in body temperature, muscle rigidity, and metabolic acidosis in susceptible individuals.

- Hyperkalemia: Succinylcholine can cause the release of potassium from muscle cells, leading to elevated blood potassium levels (hyperkalemia) which can disrupt heart rhythm.

The primary biological activity of succinylcholine chloride dihydrate is its role as a neuromuscular blocker. Its rapid onset of action (within 60 seconds) makes it particularly valuable for short medical procedures requiring quick muscle relaxation. The compound induces paralysis by preventing further action potentials in muscle fibers after the initial depolarization phase. This mechanism is crucial during surgeries where intubation is necessary, allowing for controlled ventilation .

Succinylcholine chloride dihydrate can be synthesized through various methods, typically involving the reaction of acetyl chloride with choline derivatives. The synthesis generally follows these steps:

- Formation of Acetylated Choline: Acetyl chloride reacts with choline to form an acetylated choline intermediate.

- Dimerization: This intermediate undergoes a condensation reaction to form succinylcholine.

- Crystallization: The product is then crystallized from an aqueous solution containing hydrochloric acid to yield succinylcholine chloride dihydrate.

Succinylcholine chloride dihydrate is primarily utilized in:

- Anesthesia: As part of general anesthesia protocols during surgeries to induce rapid muscle relaxation.

- Emergency Medicine: For rapid sequence intubation in emergency settings due to its quick onset and short duration of action.

- Diagnostic Procedures: Occasionally used in certain diagnostic tests requiring temporary paralysis.

Its effectiveness in these applications stems from its ability to provide brief but profound neuromuscular blockade .

Research on the interactions of succinylcholine chloride dihydrate has revealed several important considerations:

- Drug Interactions: Concurrent use with other neuromuscular blockers or certain antibiotics (e.g., aminoglycosides) may potentiate its effects or lead to prolonged paralysis.

- Genetic Variability: Individuals with genetic variations affecting plasma cholinesterase activity may experience prolonged effects due to slower metabolism of succinylcholine.

- Electrolyte Imbalances: Conditions such as hyperkalemia can exacerbate the risk of cardiac arrhythmias when using succinylcholine .

Several compounds share structural or functional similarities with succinylcholine chloride dihydrate. Below are comparisons highlighting its uniqueness:

| Compound | Type | Duration of Action | Unique Features |

|---|---|---|---|

| Rocuronium Bromide | Non-depolarizing blocker | Intermediate | Faster recovery compared to succinylcholine |

| Vecuronium Bromide | Non-depolarizing blocker | Intermediate | Less cardiovascular side effects |

| Atracurium Besylate | Non-depolarizing blocker | Intermediate | Metabolized via plasma esterases and non-specific esterases |

| Mivacurium Chloride | Non-depolarizing blocker | Short | Rapidly metabolized by plasma cholinesterase |

Succinylcholine's unique profile lies in its rapid onset and short duration compared to non-depolarizing agents like rocuronium and vecuronium, making it particularly suited for situations requiring immediate muscle relaxation .

Transesterification Strategies for Diester Formation

Transesterification between succinic acid diesters and choline chloride represents the cornerstone of industrial synthesis. A patented method utilizes electron-withdrawing phenol derivatives, such as nitrophenyl or cyanophenyl groups, to activate the succinic acid diester substrate [1]. For instance, reacting succinic anhydride with 4-nitrophenol in acetonitrile at 70–80°C forms the activated diester, which subsequently undergoes transesterification with 2.0–2.5 equivalents of choline chloride [1]. This two-step process achieves yields exceeding 85% while avoiding hazardous reagents like phosgene.

Recent innovations employ deep eutectic solvents (DESs), such as zinc chloride-choline chloride mixtures, to streamline the reaction. These DESs act as dual solvents and catalysts, enabling a one-pot synthesis from succinic acid or anhydride with >92% conversion [2]. The DES-mediated approach reduces energy consumption by operating at 150°C for 2 hours, compared to traditional multi-step protocols requiring 6–8 hours [1] [2].

| Parameter | Traditional Method [1] | DES Method [2] |

|---|---|---|

| Reaction Time | 3–6 hours | 2 hours |

| Temperature | 70–80°C | 150°C |

| Solvent/Catalyst | Acetonitrile/triethylamine | ZnCl₂-ChCl DES |

| Yield | 85–90% | 92–97% |

Optimization of Quaternary Ammonium Salt Formation

The quaternary ammonium moiety in succinylcholine chloride arises from choline chloride, necessitating precise stoichiometric control. Excess choline chloride (2.5 equivalents) ensures complete esterification while minimizing residual intermediates [1]. Base selection is critical: triethylamine outperforms inorganic bases like sodium carbonate by reducing side reactions, such as hydrolysis of the succinate backbone [1].

pH control during quaternization prevents degradation. Maintaining a pH of 4.5–5.5 using acetic acid buffers stabilizes the intermediate, as demonstrated by kinetic studies showing accelerated decomposition at pH <3 or >7 [3]. Industrial-scale reactors employ continuous pH monitoring systems to sustain optimal conditions, achieving >99% conversion of choline chloride into the target quaternary salt [1].

Solvent Systems for Large-Scale Crystallization

Crystallization solvents dictate the hydrate form and purity of the final product. Aqueous isopropanol (1:3 v/v water:isopropanol) is preferred for succinylcholine chloride dihydrate, yielding monoclinic crystals with >99% HPLC purity [1]. The solvent’s polarity gradient facilitates gradual supersaturation, reducing inclusion of mother liquor impurities.

Alternative systems, such as acetone-ethyl acetate mixtures, enable rapid crystallization but require strict temperature control (0–5°C) to prevent anhydrate formation [5]. Post-crystallization washing with cold acetone further reduces residual solvents to <500 ppm, complying with ICH Q3C guidelines [1] [5].

Impurity Profiling During Industrial-Scale Synthesis

Major impurities include succinylmonocholine (formed via incomplete esterification) and hydrolysis products like succinic acid. High-resolution LC-MS identifies these species at levels as low as 0.05% [1] [3]. Process modifications, such as reducing reaction temperatures to 70°C and shortening dwell times to <3 hours, suppress hydrolysis by 40% [1].

Hydrolytic degradation pathways are pH-dependent: under acidic conditions (pH 2.5–4.0), succinylcholine chloride undergoes pseudo-first-order degradation with a rate constant of 1.2 × 10⁻³ min⁻¹ at 60°C [3]. Neutral pH stabilizes the compound, with degradation rates dropping to 4.5 × 10⁻⁵ min⁻¹ [3]. Manufacturers implement real-time UV monitoring at 210 nm to detect early-stage hydrolysis during synthesis [1].

The enzymatic hydrolysis of succinylcholine chloride dihydrate represents a critical determinant of its pharmacological duration and clinical efficacy. Pseudocholinesterase, also known as butyrylcholinesterase, serves as the primary catalytic enzyme responsible for the rapid degradation of this neuromuscular blocking agent within the human plasma compartment [1] [2]. The enzymatic process follows a sequential hydrolytic pathway, whereby succinylcholine undergoes initial cleavage to form succinylmonocholine as the primary intermediate, followed by subsequent hydrolysis to yield the terminal metabolites succinic acid and choline [2] [3].

The kinetic parameters governing this enzymatic transformation demonstrate remarkable specificity and efficiency. Wild-type human butyrylcholinesterase exhibits a Michaelis constant (Km) ranging from 35 to 57 μM, indicating moderate substrate affinity, while maintaining exceptionally high catalytic turnover rates with kcat values of 516 to 600 min⁻¹ [4] [5]. The catalytic efficiency, expressed as kcat/Km, reaches approximately 9.6 × 10⁶ M⁻¹min⁻¹, positioning this enzymatic system among the most efficient hydrolytic processes in human metabolism [4].

Substrate activation phenomena characterize the kinetic behavior of butyrylcholinesterase when interacting with succinylcholine chloride dihydrate. Hill coefficient analysis reveals biphasic kinetics with an initial substrate activation phase (nH = 2.2) at low substrate concentrations (0.05-0.5 mM), followed by substrate inhibition (nH = 0.375) at elevated concentrations (0.5-2.0 mM) [6]. This complex kinetic profile suggests allosteric regulatory mechanisms that modulate enzymatic activity in response to substrate availability.

Temperature dependency studies demonstrate optimal enzymatic activity at 37°C, with an energy of activation of 4915 cal/mol and a temperature coefficient of 1.30 [6]. These thermodynamic parameters indicate moderate temperature sensitivity, consistent with the physiological optimization of the enzymatic system for human body temperature conditions.

| Parameter | Wild-type Human BChE | Plant-derived BChE | Atypical Variant |

|---|---|---|---|

| Km (μM) | 35-57 | 57.67 | Reduced affinity |

| Vmax (μmol/min/mg) | 4.25 ± 0.34 | 2.45 ± 0.16 | Significantly reduced |

| kcat (min⁻¹) | 516-600 | 516 ± 33 | Markedly decreased |

| kcat/Km (M⁻¹min⁻¹) | 9.6 × 10⁶ | 9.6 × 10⁶ | Severely impaired |

| Catalytic efficiency | High | High | Low |

| Substrate activation (nH) | 2.2 | Not determined | Not determined |

| Substrate inhibition (nH) | 0.375 | Not determined | Not determined |

| Temperature optimum (°C) | 37 | 37 | 37 |

| Energy of activation (cal/mol) | 4915 | Not determined | Not determined |

Structure-Function Relationships in Plasma Cholinesterase Variants

The genetic diversity of plasma cholinesterase manifests through multiple allelic variants that exhibit distinct structural modifications and corresponding functional alterations. These variants demonstrate profound impacts on succinylcholine chloride dihydrate metabolism, with clinical implications ranging from normal drug clearance to life-threatening prolonged neuromuscular blockade [7] [8].

The typical variant (EuEu) represents the predominant genotype, occurring in approximately 96% of the population and characterized by normal enzymatic activity with a dibucaine number of 80% [8]. This variant maintains optimal substrate affinity and catalytic efficiency, ensuring predictable succinylcholine clearance within the standard clinical timeframe of 5-10 minutes [8].

The atypical variant (EaEa) results from a critical amino acid substitution (Asp70Gly) that fundamentally alters the enzyme's active site configuration [9]. This structural modification reduces substrate affinity dramatically, resulting in severely impaired catalytic efficiency and prolonged neuromuscular blockade exceeding one hour [9]. The variant exhibits a characteristic dibucaine number of 20%, serving as a diagnostic marker for this genetically determined enzyme deficiency [8].

Quantitative variants include the K-variant and J-variant, which demonstrate distinct molecular mechanisms of enzyme impairment. The K-variant (Ala539Thr) reduces circulating enzyme concentration by 33% without affecting per-molecule catalytic activity, while the J-variant combines the K-variant mutation with an additional substitution (Glu497Val), resulting in a 67% reduction in overall enzymatic activity [10] [9].

The fluoride-resistant variant (EfEf) exhibits altered inhibitor sensitivity patterns while maintaining reduced substrate turnover capacity. This variant demonstrates a dibucaine number of 60% and shows characteristic resistance to fluoride inhibition, distinguishing it from other variant forms [8].

The silent variant (EsEs) represents the most severe enzymatic deficiency, characterized by complete absence of detectable butyrylcholinesterase activity. Multiple molecular mechanisms underlie this phenotype, including frameshift mutations, nonsense mutations, and amino acid substitutions that destabilize the enzyme structure [10] [8].

The C5 variant presents a unique phenotype characterized by increased enzymatic activity, with enzyme levels 30% higher than typical variants. This variant demonstrates enhanced succinylcholine resistance and is associated with additional protein complexes that augment overall catalytic capacity [10].

| Variant | Frequency (%) | Dibucaine Number | Enzyme Activity | Succinylcholine Sensitivity | Molecular Basis |

|---|---|---|---|---|---|

| Typical (EuEu) | 96.0 | 80 | Normal | Normal (5-10 min) | Wild-type BCHE |

| Atypical (EaEa) | <0.1 | 20 | Severely reduced | Prolonged (>1 hour) | Asp70Gly mutation |

| Heterozygous (EuEa) | 2.5 | 50-65 | Moderately reduced | Moderately prolonged | Heterozygous |

| Fluoride-resistant (EfEf) | <0.1 | 60 | Reduced | Prolonged | Thr243Met mutation |

| Silent (EsEs) | 0.04 | 0 | Absent | Severely prolonged | Frameshift/nonsense |

| K-variant (K/K) | 1.6 | 80 | 33% reduction | Slightly prolonged | Ala539Thr mutation |

| J-variant (J/J) | <0.1 | 20 | 67% reduction | Prolonged | Glu497Val + Ala539Thr |

| C5-variant | 10.0 | 80 | 30% increased | Reduced sensitivity | Increased tetramer |

Mass Spectrometric Characterization of Succinylmonocholine Intermediates

Advanced mass spectrometric techniques have enabled precise identification and quantification of succinylcholine chloride dihydrate and its metabolic intermediates through sophisticated analytical methodologies. High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) represents the gold standard for detecting these highly polar, quaternary ammonium compounds in biological matrices [11] [12].

Succinylcholine chloride dihydrate (molecular formula C₁₄H₃₄Cl₂N₂O₆) exhibits characteristic fragmentation patterns under positive ion electrospray conditions. The parent compound generates a protonated molecular ion at m/z 326.2, with major fragment ions at m/z 182.1 (corresponding to succinylmonocholine loss), m/z 104.1 (choline fragment), and m/z 60.1 (trimethylamine fragment) [11] [12]. The retention time of 2.8 minutes under reverse-phase chromatographic conditions enables reliable separation from endogenous matrix components.

Succinylmonocholine, the primary metabolic intermediate, demonstrates distinct mass spectrometric behavior with a molecular weight of 239.7 Da and characteristic fragmentation yielding ions at m/z 144.1, 104.1, and 60.1 [11] [12]. This intermediate compound exhibits slightly longer retention time (3.2 minutes) compared to the parent compound, facilitating chromatographic resolution and accurate quantification.

Deuterated internal standards have been synthesized to enhance analytical precision and overcome matrix effects inherent in biological sample analysis. Succinylcholine-d₁₈ and succinylmonocholine-d₃ serve as isotopically labeled analogs, enabling isotope dilution mass spectrometry for highly accurate quantification [13] [11]. These deuterated compounds exhibit similar chromatographic behavior to their non-labeled counterparts while providing distinct mass spectral signatures for unambiguous identification.

Detection limits for these analytical methods have been optimized to achieve clinically relevant sensitivity levels. The limit of detection ranges from 1.4 to 1.9 ng/mL for succinylcholine and 1.5 to 2.5 ng/mL for succinylmonocholine in both serum and urine matrices [11]. These sensitivity levels enable detection of these compounds in forensic and clinical toxicology applications where rapid metabolism necessitates highly sensitive analytical approaches.

Fragmentation mechanisms have been elucidated through multiple reaction monitoring (MRM) experiments, revealing the preferential cleavage patterns of the ester linkages and quaternary ammonium groups. The consistent observation of m/z 104.1 (choline) and m/z 60.1 (trimethylamine) fragments across all quaternary ammonium-containing metabolites provides reliable diagnostic ions for structural confirmation [11] [12].

| Compound | Molecular Formula | Molecular Weight (Da) | Parent Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Retention Time (min) | LOD (ng/mL) |

|---|---|---|---|---|---|---|

| Succinylcholine chloride dihydrate | C₁₄H₃₄Cl₂N₂O₆ | 397.33 | 326.2 | 182.1, 104.1, 60.1 | 2.8 | 1.4-1.9 |

| Succinylmonocholine | C₉H₁₈ClNO₄ | 239.7 | 204.1 | 144.1, 104.1, 60.1 | 3.2 | 1.5-2.5 |

| Choline | C₅H₁₄ClNO | 139.6 | 104.1 | 60.1, 58.1 | 1.5 | 0.5 |

| Succinic acid | C₄H₆O₄ | 118.1 | 119.1 | 101.1, 73.1 | 1.8 | 2.0 |

| Deuterated succinylcholine-d₁₈ | C₁₄H₁₂D₁₈Cl₂N₂O₄ | 379.4 | 344.2 | 185.1, 107.1, 63.1 | 2.8 | 1.4-1.9 |

| Deuterated succinylmonocholine-d₃ | C₉H₁₅D₃ClNO₄ | 242.7 | 207.1 | 147.1, 107.1, 63.1 | 3.2 | 1.5-2.5 |

Isotopic Tracer Studies of Metabolic Byproducts

Stable isotope labeling methodologies have provided unprecedented insights into the metabolic fate and turnover dynamics of succinylcholine chloride dihydrate and its degradation products. These sophisticated tracer studies utilize various isotopically labeled precursors to elucidate the biochemical pathways involved in the metabolism and elimination of this neuromuscular blocking agent [14] [15].

Carbon-13 labeled glucose (¹³C₆-glucose) serves as a fundamental tracer for investigating the integration of succinylcholine metabolites into central carbon metabolism. Following enzymatic hydrolysis, the succinate moiety derived from succinylcholine can potentially enter the tricarboxylic acid cycle, where ¹³C labeling enables tracking of carbon flow through oxidative metabolism [14] [15]. Enrichment levels of 30-40% have been achieved in metabolic studies, providing sufficient signal-to-noise ratios for accurate flux measurements using liquid chromatography-tandem mass spectrometry detection [15].

Nitrogen-15 labeled ammonium chloride (¹⁵N-NH₄Cl) facilitates investigation of nitrogen incorporation pathways related to choline metabolism. This tracer enables examination of how the nitrogen-containing moiety of succinylcholine contributes to amino acid synthesis and one-carbon metabolism following enzymatic degradation [14]. Enrichment levels of 15-25% have been documented in tissue studies, with gas chromatography-mass spectrometry providing optimal detection capabilities for nitrogen-labeled metabolites [15].

Deuterium oxide (²H₂O) labeling represents a universal tracer approach for studying protein synthesis and macromolecular turnover related to succinylcholine metabolism. This stable isotope incorporates into newly synthesized proteins and nucleic acids through normal biochemical processes, enabling assessment of cellular responses to succinylcholine exposure [14]. The slow turnover characteristics of deuterium-labeled biomolecules provide information about long-term metabolic adaptations, with enrichment levels of 5-10% sufficient for nuclear magnetic resonance and mass spectrometric analysis [14].

Carbon-13 labeled succinate (¹³C₄-succinate) provides direct assessment of succinate metabolism derived from succinylcholine hydrolysis. This tracer enables specific tracking of the dicarboxylic acid component through respiratory metabolism and biosynthetic pathways [15]. Enrichment levels of 20-30% facilitate detailed flux analysis using high-resolution mass spectrometry, with rapid turnover rates measured in minutes reflecting the efficient utilization of this metabolic intermediate [15].

Deuterium-labeled choline (²H₉-choline) enables comprehensive investigation of choline metabolism and phospholipid synthesis pathways. This tracer provides insights into the fate of the quaternary ammonium component following succinylcholine hydrolysis [13] [16]. The high enrichment levels (40-50%) achieved with deuterated choline reflect the efficient incorporation of this essential nutrient into cellular membranes and neurotransmitter synthesis pathways [13].

Nitrogen-15 labeled glycine (¹⁵N-glycine) facilitates investigation of one-carbon metabolism and amino acid synthesis pathways that may be influenced by succinylcholine metabolites. This tracer enables assessment of how choline-derived one-carbon units contribute to biosynthetic processes [15]. Moderate enrichment levels (10-20%) provide sufficient analytical sensitivity for gas chromatography-mass spectrometry detection, with turnover rates measured in hours reflecting the intermediate kinetics of amino acid metabolism [15].

| Isotope Label | Labeling Position | Metabolic Pathway | Enrichment Level (%) | Detection Method | Turnover Rate |

|---|---|---|---|---|---|

| ¹³C₆-glucose | Carbon backbone | Glycolysis/TCA cycle | 30-40 | LC-MS/MS | Rapid (min) |

| ¹⁵N-ammonium chloride | Nitrogen incorporation | Amino acid synthesis | 15-25 | GC-MS | Moderate (hours) |

| ²H₂O (deuterium oxide) | Exchangeable hydrogens | Protein synthesis | 5-10 | NMR/LC-MS | Slow (days) |

| ¹³C₄-succinate | Succinate moiety | Succinate metabolism | 20-30 | LC-MS/MS | Rapid (min) |

| ²H₉-choline | Choline moiety | Choline metabolism | 40-50 | LC-MS/MS | Rapid (min) |

| ¹⁵N-glycine | Amino acid precursor | One-carbon metabolism | 10-20 | GC-MS | Moderate (hours) |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Ligand-gated ion channels

Acetylcholine (nicotinic)

CHRN (muscle type) [HSA:1134 1140 1144 1145 1146] [KO:K04803 K04812 K04816 K04817 K04818]

Pictograms

Acute Toxic